molecular formula C21H23N3O3 B11337996 1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

Cat. No.: B11337996
M. Wt: 365.4 g/mol
InChI Key: HIWOEOXXKQYAJO-UHFFFAOYSA-N
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Description

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE is a complex organic compound that features a benzimidazole moiety fused with a piperidine ring and an ether linkage to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the formation of the ether linkage by reacting the intermediate with 2-methoxyphenol under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction kinetics and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of nitro groups would yield amines.

Scientific Research Applications

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity. The methoxyphenyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These include compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.

    Methoxyphenyl derivatives: These include compounds like anisole and its derivatives.

Uniqueness

1-[3-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-2-(2-METHOXYPHENOXY)ETHAN-1-ONE is unique due to its combination of the benzimidazole, piperidine, and methoxyphenyl moieties. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H23N3O3

Molecular Weight

365.4 g/mol

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-(2-methoxyphenoxy)ethanone

InChI

InChI=1S/C21H23N3O3/c1-26-18-10-4-5-11-19(18)27-14-20(25)24-12-6-7-15(13-24)21-22-16-8-2-3-9-17(16)23-21/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,22,23)

InChI Key

HIWOEOXXKQYAJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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